molecular formula C20H15N B14608941 4-(Pyren-1-YL)butanenitrile CAS No. 61098-96-2

4-(Pyren-1-YL)butanenitrile

Cat. No.: B14608941
CAS No.: 61098-96-2
M. Wt: 269.3 g/mol
InChI Key: DMMHXEYHZSBYCN-UHFFFAOYSA-N
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Description

4-(Pyren-1-YL)butanenitrile is a nitrile-functionalized aromatic compound featuring a pyrene moiety linked via a butanenitrile chain. Pyrene, a polycyclic aromatic hydrocarbon (PAH), confers strong fluorescence and π-conjugation properties, making this compound valuable in materials science. It is primarily utilized in the synthesis of fullerene C60 derivatives for organic photovoltaic applications, where its extended π-system enhances light-harvesting efficiency . Additionally, it has been investigated as a β-extended system for photophysical studies due to its ability to stabilize excited states and facilitate electron transfer .

Properties

IUPAC Name

4-pyren-1-ylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N/c21-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16/h3,5-12H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMHXEYHZSBYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70820772
Record name 4-(Pyren-1-yl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70820772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61098-96-2
Record name 4-(Pyren-1-yl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70820772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyren-1-YL)butanenitrile typically involves the reaction of pyrene with butanenitrile under specific conditions. One common method is the cyclisation of ethyl 4-(pyren-2-yl)butanoate, which is prepared from 2-acetyl-THPy . This reaction is often facilitated by the use of strong acids like hydrofluoric acid (HF) to achieve the desired cyclisation .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would likely involve the same cyclisation and dehydrogenation steps as in laboratory synthesis but optimized for scale.

Chemical Reactions Analysis

Types of Reactions

4-(Pyren-1-YL)butanenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert the nitrile group to an amine.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reducing nitriles to amines.

    Substitution: Sodium cyanide (NaCN) in the presence of a suitable catalyst can facilitate substitution reactions.

Major Products

    Oxidation: Products may include pyrene carboxylic acids or pyrene ketones.

    Reduction: The primary product is 4-(Pyren-1-YL)butylamine.

    Substitution: Various substituted pyrene derivatives depending on the substituent introduced.

Scientific Research Applications

4-(Pyren-1-YL)butanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyren-1-YL)butanenitrile involves its interaction with various molecular targets through its nitrile and pyrene moieties. The nitrile group can participate in nucleophilic addition reactions, while the pyrene moiety can engage in π-π stacking interactions with aromatic systems . These interactions can influence the compound’s photophysical properties and its behavior in biological systems.

Comparison with Similar Compounds

Aryl-Substituted Butanenitriles

  • 4-Phenylbutanenitrile derivatives (e.g., 4-(4-Chlorophenyl)butanenitrile, 4-(4-Bromophenyl)butanenitrile): These compounds share the butanenitrile backbone but differ in aryl substituents. Electron-withdrawing groups (e.g., Cl, Br) reduce electron density, affecting reactivity. For example, 4-(4-Iodophenyl)butanenitrile exhibits a melting point of 80.5–82.2°C, lower than the pyrenyl analogue, likely due to weaker intermolecular π-π stacking .

Heteroaryl-Substituted Butanenitriles

  • Tetrazole- and Sulfonyl-Modified Derivatives (e.g., 3ae–3ai in ):
    • Compounds like 4-(((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile (3ae) incorporate sulfonyl and tetrazole groups, enabling applications in medicinal chemistry. Their yields (37–64%) and melting points (53.3–169.7°C) vary significantly based on substituent bulkiness .
    • Contrast with Pyrenyl Derivative : The pyrenyl group’s large size likely reduces solubility compared to smaller aryl/heteroaryl groups, impacting processing in solution-based applications.

Silyl-Functionalized Butanenitriles

  • 4-[Dimethoxy(phenyl)silyl]butanenitrile :
    • This compound is used in surface functionalization and polymer chemistry. Its global market analysis highlights industrial scalability, with production capacity projections for 2020–2025 .
    • Key Difference : The silyl group introduces hydrophobicity and thermal stability, unlike the photoactive pyrenyl moiety .

Physicochemical Properties

Compound Name Substituent Melting Point (°C) Yield (%) Key Applications Reference ID
4-(Pyren-1-YL)butanenitrile Pyrenyl Not reported Moderate* Photovoltaics, fluorescence
4-(4-Iodophenyl)butanenitrile 4-Iodophenyl 80.5–82.2 62 Synthetic intermediates
3ae () p-Tolyl-tetrazole 116.4–116.6 64 Drug discovery
4-(Methylsulfinyl)butanenitrile Methylsulfinyl Not reported Not reported Plant defense studies

Spectral and Analytical Data

  • This compound : Fluorescence emission spectra (λmax ~400–500 nm) are distinct due to pyrene’s extended conjugation, unlike simpler aryl analogues .
  • 4-(4-(Dimethylamino)phenyl)butanenitrile: Exhibits a bathochromic shift in UV-Vis spectra (λmax ~300 nm) due to the electron-donating dimethylamino group, contrasting with the electron-withdrawing nitrile .

Key Research Findings

  • The pyrenyl group in this compound enhances charge transport in fullerene-based materials but introduces synthetic challenges due to steric hindrance .
  • Electron-deficient aryl substituents (e.g., Cl, Br) improve thermal stability but reduce fluorescence quantum yields compared to pyrenyl derivatives .
  • Silyl-modified butanenitriles exhibit superior industrial applicability in non-photoactive contexts (e.g., coatings) .

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